1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole
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Overview
Description
1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole is a heterocyclic compound that belongs to the class of triazino-benzimidazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused triazine and benzimidazole ring system, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole typically involves the reaction of amidrazones with π-deficient compounds. One common method is the reaction of amidrazones with (1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)propanedinitrile in ethyl acetate solution. This reaction proceeds through a Michael addition followed by intramolecular cyclization and dearomatization to form the desired triazino-benzimidazole derivative .
Chemical Reactions Analysis
1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the triazine or benzimidazole rings are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer, antidiabetic, and antioxidant agent.
Biological Research: The compound is used in studies investigating the mechanisms of action of triazino-benzimidazole derivatives and their interactions with biological targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to inhibit key enzymes involved in cell proliferation and survival. The compound may also interact with DNA and proteins, leading to the disruption of cellular processes and induction of apoptosis .
Comparison with Similar Compounds
1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole can be compared with other similar compounds, such as:
- Benzimidazole Derivatives
1,2,4-Triazolo[4,3-a]pyrimidines: These compounds share a similar triazine ring system but differ in their biological activities and chemical properties.
Properties
IUPAC Name |
3-phenyl-1,4-dihydro-[1,2,4]triazino[4,3-a]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4/c1-2-6-11(7-3-1)13-10-19-14-9-5-4-8-12(14)16-15(19)18-17-13/h1-9H,10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUDGRPLVSTLBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC2=NC3=CC=CC=C3N21)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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